molecular formula C14H22N2O5S B3975521 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxyacetamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxyacetamide

Cat. No.: B3975521
M. Wt: 330.40 g/mol
InChI Key: ULPAQXIWRNGLKA-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxyacetamide is an organic compound with the molecular formula C14H22N2O5S. It is known for its unique chemical structure, which includes a diethylsulfamoyl group and two methoxy groups attached to a phenyl ring. This compound is utilized in various scientific research fields due to its distinctive properties .

Properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-5-16(6-2)22(18,19)11-7-8-13(21-4)12(9-11)15-14(17)10-20-3/h7-9H,5-6,10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPAQXIWRNGLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxyacetamide typically involves multiple steps. One common method includes the reaction of 5-amino-2-methoxybenzoic acid with diethyl sulfamoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide, which is then further reacted with methoxyacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxyacetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds with target proteins, while the methoxy groups enhance its solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide
  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylacetamide

Uniqueness

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxyacetamide is unique due to the presence of both diethylsulfamoyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility and specific binding affinities, making it valuable in various research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxyacetamide
Reactant of Route 2
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N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxyacetamide

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